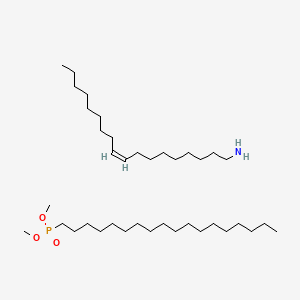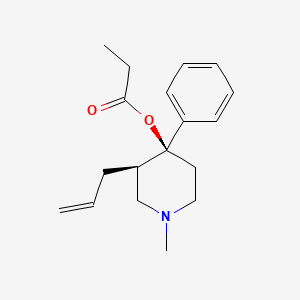
alpha-Allylprodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Allylprodine: is an opioid analgesic that is an analog of prodine. It was discovered by Hoffman-La Roche in 1957 during research into the related drug pethidine . This compound is known for its potent analgesic properties, being significantly more effective than morphine due to its unique interaction with the μ-opioid receptor .
Vorbereitungsmethoden
The synthesis of alpha-Allylprodine involves several steps, starting with the formation of the piperidine ring. The key synthetic route includes the allylation of an enamine or the allylboration of an aldehyde . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Alpha-Allylprodine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Alpha-Allylprodine has several scientific research applications:
Wirkmechanismus
Alpha-Allylprodine exerts its effects by binding to the μ-opioid receptor in the central nervous system . This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . The compound’s unique allyl group allows it to interact with additional amino acid targets in the receptor binding site, enhancing its potency .
Vergleich Mit ähnlichen Verbindungen
Alpha-Allylprodine is more potent than similar compounds such as α-prodine and morphine . The 3R,4S-isomer of this compound is particularly notable for being 23 times more potent than morphine . Similar compounds include:
α-Prodine: Another analog of prodine, but less potent than this compound.
Morphine: A well-known opioid analgesic, but less potent and with a different binding profile.
Pethidine: The parent compound from which this compound was derived.
This compound’s unique structure and binding interactions make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
53611-18-0 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
[(3R,4S)-1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H25NO2/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3/t16-,18-/m1/s1 |
InChI-Schlüssel |
KGYFOSCXVAXULR-SJLPKXTDSA-N |
Isomerische SMILES |
CCC(=O)O[C@]1(CCN(C[C@H]1CC=C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


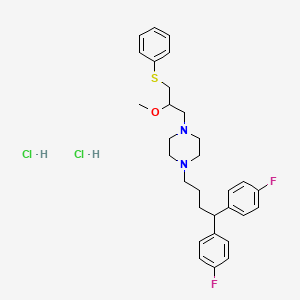


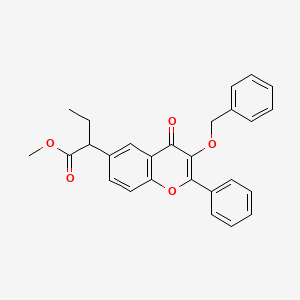
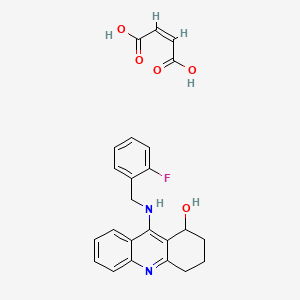

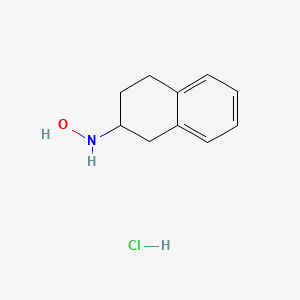

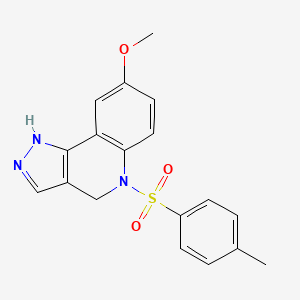
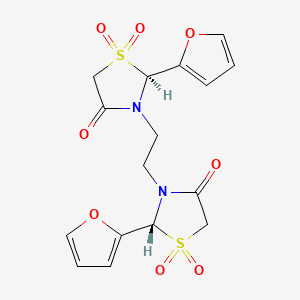
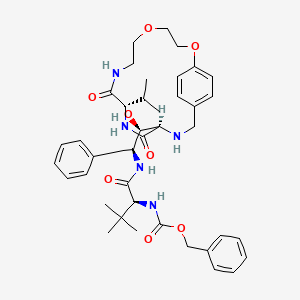

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
